molecular formula C8H8N4O B8460130 4-(4-Aminophenyl)-1,2,5-oxadiazol-3-amine

4-(4-Aminophenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B8460130
M. Wt: 176.18 g/mol
InChI Key: PXNZHWOGIVAURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071779B2

Procedure details

4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine (0.500 g, 2.42 mmol), tin dichloride (1.61 g, 8.49 mmol), and water (0.306 mL, 17.0 mmol) were combined in ethyl acetate (20 mL) in a round bottom flask, and the mixture was stirred at room temperature overnight. The solvent was removed and methylene chloride was added, and the mixture was washed three times with aqueous NaOH. The organic phase was dried over MgSO4, filtered, and concentrated to afford the title compound as a yellow solid (400 mg, 94%).
Name
4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
0.306 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([NH2:15])=[N:12][O:13][N:14]=2)=[CH:6][CH:5]=1)([O-])=O.[Sn](Cl)Cl.O>C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:11]([NH2:15])=[N:12][O:13][N:14]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C(=NON1)N
Name
Quantity
1.61 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
0.306 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
methylene chloride was added
WASH
Type
WASH
Details
the mixture was washed three times with aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1C(=NON1)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.